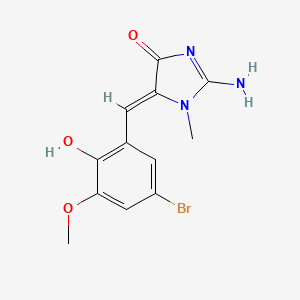![molecular formula C15H16BrN3O2S B5909194 N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide](/img/structure/B5909194.png)
N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide, also known as BDBS, is a chemical compound that has been widely studied for its potential applications in scientific research. BDBS is a hydrazone derivative that is commonly used as a reagent in organic synthesis and as a fluorescent probe in biological imaging. In
Mécanisme D'action
The mechanism of action of N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of protein synthesis and the induction of apoptosis in cancer cells. N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide has been shown to disrupt the function of the ribosome, a cellular organelle responsible for protein synthesis, leading to the accumulation of misfolded proteins and the activation of the unfolded protein response pathway. This pathway ultimately leads to cell death.
Biochemical and Physiological Effects:
N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide induces cell death in a variety of cancer cell lines, including breast, colon, and lung cancer cells. N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide has also been shown to inhibit the growth of tumors in animal models. In addition, N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide in scientific research is its fluorescent properties, which allow for the detection of specific biomolecules in cells and tissues. N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide is also relatively easy to synthesize and purify, making it a cost-effective reagent for organic synthesis. However, one limitation of using N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide is its potential toxicity, particularly at high concentrations. Careful handling and disposal of N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide are necessary to ensure the safety of researchers and the environment.
Orientations Futures
There are several future directions for research involving N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide. One area of interest is the development of N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide-based fluorescent probes for the detection of specific biomolecules in live cells. Another area of interest is the investigation of N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide as an anti-cancer agent in combination with other drugs or therapies. Additionally, further studies are needed to fully understand the mechanism of action of N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide and its potential side effects.
Méthodes De Synthèse
The synthesis of N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide involves the reaction of 3-bromo-4-(dimethylamino)benzaldehyde with benzenesulfonylhydrazide in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane. The purity of N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide has been widely used as a fluorescent probe for imaging biological molecules such as proteins and nucleic acids. Its fluorescence properties allow for the detection of specific biomolecules in cells and tissues. N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide has also been used as a reagent in organic synthesis, particularly in the synthesis of hydrazone derivatives. In addition, N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide has been investigated for its potential as an anti-cancer agent due to its ability to induce cell death in cancer cells.
Propriétés
IUPAC Name |
N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2S/c1-19(2)15-9-8-12(10-14(15)16)11-17-18-22(20,21)13-6-4-3-5-7-13/h3-11,18H,1-2H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZVFFUTNYNMED-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5909134.png)
![4-[(4-methoxy-3-methylbenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5909135.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5909142.png)

![5-{2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5909155.png)
![4-{[4-(cyclopentyloxy)benzylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5909163.png)
![4-iodo-N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}benzamide](/img/structure/B5909168.png)
![4-methyl-N'-{4-[(4-nitrobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5909188.png)
![2-(4-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909202.png)
![methyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5909204.png)
![2-(4-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909205.png)

![2-(4-{[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909212.png)